molecular formula C13H8N4O5 B2470712 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946313-38-8

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2470712
CAS No.: 946313-38-8
M. Wt: 300.23
InChI Key: OVRRMWCWMNYUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzo[d][1,3]dioxole (methylenedioxybenzene) scaffold linked to a 1,3,4-oxadiazole ring substituted with an isoxazol-5-yl group.

Properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O5/c18-11(7-1-2-8-10(5-7)20-6-19-8)15-13-17-16-12(21-13)9-3-4-14-22-9/h1-5H,6H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRRMWCWMNYUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole and oxadiazole rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction, while the oxadiazole ring can be formed through the reaction of hydrazides with carboxylic acids or their derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against a range of bacterial and fungal strains. Research indicates that derivatives containing isoxazole and oxadiazole moieties exhibit potent activity against pathogens.

Case Study: Synthesis and Evaluation of Isoxazole Derivatives
A study synthesized several isoxazole-substituted 1,3,4-oxadiazole derivatives. Among these, specific compounds showed significant antifungal activity at concentrations as low as 100 μg/mL, outperforming standard antifungal drugs like clotrimazole. Compounds with electron-withdrawing groups such as chloro and nitro on the benzene ring exhibited enhanced activity against fungi, indicating the importance of structural modifications for efficacy .

Table 1: Antimicrobial Activity of Isoxazole Derivatives

CompoundZone of Inhibition (mm)Activity Level
5b25High
5d20Moderate
5f30Very High

Anticancer Properties

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has also been investigated for its anticancer potential. The oxadiazole core is known for its ability to inhibit cancer cell proliferation.

Case Study: Anticancer Screening
In a comprehensive study involving various cancer cell lines (e.g., SNB-19 and OVCAR-8), compounds derived from oxadiazoles exhibited significant growth inhibition rates. For instance, one derivative demonstrated a percent growth inhibition of approximately 86% against certain cancer types . The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the oxadiazole ring could enhance anticancer activity.

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LinePercent Growth Inhibition (%)
6hSNB-1986.61
6hOVCAR-885.26
6hHOP-9275.99

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Compounds with oxadiazole structures have shown promise in reducing oxidative stress in biological systems.

Research Findings: Antioxidant Evaluation
A series of oxadiazole derivatives were synthesized and evaluated for their antioxidant activities using various assays. Some compounds exhibited comparable antioxidant activity to established standards . This suggests potential applications in preventing oxidative damage in cells.

Mechanism of Action

The mechanism by which N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. These interactions can lead to alterations in cellular pathways, ultimately affecting cell function and viability .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact on Yield : The biphenyl-furan derivative (A11) achieves a higher yield (80%) compared to thiazole-containing Compound 77 (42%), suggesting that steric or electronic factors in cyclopropane-thiazol systems may hinder synthesis .
  • Melting Points: Methoxy-substituted analogs (HSD-2/4) exhibit higher melting points than non-aromatic or less polar derivatives, likely due to enhanced crystallinity from methoxy group interactions .

Physical and Chemical Properties

  • Molecular Weight : The target compound’s molecular weight is expected to exceed HSD-2/4 (MW ~328 vs. ~328 g/mol for HSD-2/4) due to the oxadiazole-isoxazole moiety.
  • Solubility : The oxadiazole ring’s electron-withdrawing nature may reduce solubility compared to methoxy-substituted analogs, which possess electron-donating groups .

Biological Activity

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound characterized by its unique combination of isoxazole and oxadiazole moieties linked to a benzo[d][1,3]dioxole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antidiabetic properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The structural characterization can be confirmed through various spectroscopic techniques such as NMR and mass spectrometry, which help elucidate the presence of functional groups and confirm the formation of the desired heterocycles .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives containing isoxazole and oxadiazole rings have demonstrated significant activity against various bacterial strains. In vitro tests revealed that certain derivatives exhibited excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with electron-donating substituents showed enhanced activity compared to those with electron-withdrawing groups .

Table 1: Antimicrobial Activity of Isoxazole and Oxadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5aBacillus subtilis12 µg/mL
5dEscherichia coli15 µg/mL
5fStaphylococcus aureus10 µg/mL

Antidiabetic Activity

In addition to its antimicrobial properties, the compound has been investigated for its potential antidiabetic effects. Studies have shown that derivatives similar to this compound can inhibit α-amylase activity significantly. For example, a related compound demonstrated an IC50 value of 0.68 µM against α-amylase while exhibiting minimal cytotoxicity towards normal cell lines (IC50 > 150 µM) . This suggests a promising therapeutic profile for managing diabetes.

Table 2: Antidiabetic Activity of Related Compounds

Compoundα-Amylase Inhibition IC50 (µM)Cytotoxicity IC50 (µM)
IIa0.85>150
IIc0.68>150

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

  • Antimicrobial Efficacy : A study evaluated various derivatives against a panel of bacterial strains. Compounds with specific substitutions on the benzodioxole ring showed enhanced antibacterial activity compared to their unsubstituted counterparts. The findings underscored the importance of structural modifications in optimizing biological activity .
  • In Vivo Antidiabetic Effects : Another study assessed the in vivo effects of a derivative in a streptozotocin-induced diabetic mouse model. The compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over five doses, indicating its potential as an antidiabetic agent .

Q & A

Basic: What are the recommended synthetic routes for N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation of benzo[d][1,3]dioxole-5-carboxylic acid derivatives with isoxazole-containing oxadiazole intermediates. Key steps include:

  • Coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) to form the carboxamide bond .
  • Microwave-assisted synthesis to enhance reaction rates and yields (e.g., 20–30% improvement in cyclization steps) .
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .
  • Purification : Flash column chromatography (hexane:ethyl acetate gradients) or recrystallization (ethanol/water) ensures purity .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing the compound's purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of the oxadiazole and isoxazole rings (e.g., carbonyl resonances at 165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peaks within 0.001 Da accuracy) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm1^{-1}) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., IC50_{50} values for HepG2 or MCF-7 cells) .
  • Enzyme Inhibition : Fluorometric assays for kinases (e.g., GSK-3β) or hydrolases (e.g., α-glucosidase) .
  • Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK-293) to assess selectivity .

Advanced: How can researchers resolve contradictions in biological activity data between different studies?

Methodological Answer:

  • Dose-Response Repetition : Conduct triplicate assays with standardized protocols to minimize variability .
  • Structural Verification : Reconfirm compound identity via X-ray crystallography or 2D NMR if discrepancies arise .
  • Target-Specific Profiling : Use siRNA knockdown or CRISPR-Cas9 models to validate hypothesized mechanisms (e.g., apoptosis pathways) .
  • Meta-Analysis : Compare data with structurally analogous compounds (e.g., thiadiazole or benzodioxole derivatives) to identify activity trends .

Advanced: What strategies are effective for optimizing the synthetic route to address low yields or impurities?

Methodological Answer:

  • Catalyst Screening : Test Pd-based catalysts for coupling steps or organocatalysts for cyclization .
  • Temperature Gradients : Use reflux vs. room temperature for oxadiazole ring closure to favor kinetic vs. thermodynamic products .
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., hydrolyzed carboxamides) and adjust protecting groups .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Advanced: How to design experiments for structure-activity relationship (SAR) studies focusing on the isoxazole and oxadiazole moieties?

Methodological Answer:

  • Isoxazole Modifications : Synthesize analogs with substituents at C-3/C-5 positions (e.g., methyl, halogens) to assess steric/electronic effects .
  • Oxadiazole Isosteres : Replace 1,3,4-oxadiazole with 1,2,4-triazole or thiadiazole and compare bioactivity .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical hydrogen bonds with target proteins (e.g., kinase ATP-binding pockets) .
  • Biological Validation : Test analogs in enzyme inhibition assays and correlate activity with computed binding energies .

Advanced: What computational methods predict the compound's interaction with biological targets, and how can results be validated experimentally?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., GSK-3β) for 50–100 ns to assess binding stability .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with minor structural changes .
  • Experimental Validation :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) .
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Advanced: How should researchers assess metabolic stability and toxicity in preclinical models?

Methodological Answer:

  • Hepatocyte Stability Assays : Incubate with human/rat liver microsomes and quantify parent compound degradation via LC-MS .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In Vivo Toxicity :
    • Acute Toxicity : OECD 423 guidelines (dose escalation in rodents) .
    • Genotoxicity : Ames test (TA98/TA100 strains) to detect mutagenicity .
    • Cardiotoxicity : hERG channel inhibition assays (patch-clamp electrophysiology) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.